molecular formula C8H8N4 B2591997 4-(1H-Imidazol-2-yl)pyridin-2-amine CAS No. 1256805-93-2

4-(1H-Imidazol-2-yl)pyridin-2-amine

Cat. No. B2591997
CAS RN: 1256805-93-2
M. Wt: 160.18
InChI Key: UASKRQWUZFZSMA-UHFFFAOYSA-N
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Description

“4-(1H-Imidazol-2-yl)pyridin-2-amine” is a compound with the CAS Number: 1314355-38-8 . It has a molecular weight of 160.18 . This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “4-(1H-Imidazol-2-yl)pyridin-2-amine” can be represented by the Inchi Code: 1S/C8H8N4/c9-8-5-7 (1-2-11-8)12-4-3-10-6-12/h1-6H, (H2,9,11) .

Imidazole is known to be amphoteric in nature, showing both acidic and basic properties, and is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the use of 4-(1H-Imidazol-2-yl)pyridin-2-amine in the synthesis of heterocyclic compounds. For instance, a study by Garzón and Davies (2014) highlights its role in the gold-catalyzed formal [3 + 2]-dipolar cycloaddition, leading to the creation of imidazo-fused heteroaromatics, which are significant in organic synthesis due to their potential applications in pharmaceuticals and materials science (Garzón & Davies, 2014).

Multicomponent Reaction Synthesis

The compound also plays a role in multicomponent reactions. Cao et al. (2014) developed a transition-metal-free three-component reaction for constructing imidazo[1,2-a]pyridines, a process which is important for forming various bonds essential in organic chemistry (Cao et al., 2014).

Microwave-Assisted Synthesis

Tu et al. (2007) utilized 4-(1H-Imidazol-2-yl)pyridin-2-amine in a microwave-assisted synthesis process. This method offers a novel approach to creating imidazo[1,2-a]pyridin-2-one derivatives, showcasing the efficiency of microwave irradiation in chemical synthesis (Tu et al., 2007).

Cascade Reaction Protocols

Another study by Li et al. (2012) illustrates the compound's role in a four-component synthetic protocol, which is a cascade reaction process. This method leads to the creation of imidazo[1,2-a]pyridines, highlighting the compound's versatility in complex chemical reactions (Li et al., 2012).

Tandem Oxidative C–H Amination/Cyclizations

Pericherla et al. (2013) explored the use of 4-(1H-Imidazol-2-yl)pyridin-2-amine in tandem oxidative C–H bond amination/cyclizations, a process crucial for synthesizing imidazo[1,2-a]pyridines efficiently and affordably (Pericherla et al., 2013).

Synthesis of Nucleoside Derivatives

In the field of nucleoside chemistry, Cristalli et al. (1994) demonstrated the synthesis of 2′-deoxyribonucleoside derivatives using imidazo[1,2-a]pyridines, which is significant for understanding nucleic acid chemistry and its applications in biology and medicine (Cristalli et al., 1994).

Development of CGRP Receptor Antagonists

Research by Leahy et al. (2012) highlights the synthesis of a privileged substructure found in CGRP receptor antagonists using imidazo[1,2-a]pyridines. This showcases the compound's relevance in the development of therapeutic agents (Leahy et al., 2012).

Pharmacological Research

Enguehard-Gueiffier and Gueiffier (2007) reviewed the pharmacological properties of imidazo[1,2-a]pyridine analogues, including those synthesized using 4-(1H-Imidazol-2-yl)pyridin-2-amine. This research is pivotal for understanding the therapeutic potential of these compounds (Enguehard-Gueiffier & Gueiffier, 2007).

properties

IUPAC Name

4-(1H-imidazol-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASKRQWUZFZSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256805-93-2
Record name 4-(1H-imidazol-2-yl)pyridin-2-amine
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